6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde
Description
6-(Benzo[D][1,3]dioxol-5-YL)nicotinaldehyde is a nicotinamide derivative featuring a pyridine core substituted with a benzo[d][1,3]dioxol-5-yl group at the 6-position and an aldehyde functional group at the 3-position. This compound is structurally significant due to the electron-rich benzo[d][1,3]dioxole (methylenedioxy) ring, which is commonly found in bioactive molecules, and the reactive aldehyde group, which serves as a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H9NO3/c15-7-9-1-3-11(14-6-9)10-2-4-12-13(5-10)17-8-16-12/h1-7H,8H2 |
InChI Key |
QIECNUFNRIEWQL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC=C(C=C3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde typically involves the reaction of 6-benzo[1,3]dioxole-5-boronic acid with 3-pyridinecarboxaldehyde under Suzuki-Miyaura coupling conditions . The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxylic acid.
Reduction: 6-benzo[1,3]dioxol-5-ylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde is utilized in a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-benzo[1,3]dioxol-5-ylpyridine-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, its structural features allow it to interact with cellular receptors and modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
6-(Benzo[d][1,3]dioxol-5-yl)nicotinic acid
- Structure : Replaces the aldehyde group with a carboxylic acid.
- Key Differences : The carboxylic acid enhances polarity and hydrogen-bonding capacity, increasing solubility in aqueous media compared to the aldehyde derivative. This makes it more suitable for pharmaceutical applications requiring bioavailability .
- Synthesis : Likely involves oxidation of the aldehyde or hydrolysis of nitrile intermediates .
6-(Benzo[d][1,3]dioxol-5-yl)-2-ethoxynicotinonitrile
- Structure : Features a nitrile (-CN) and ethoxy (-OCH2CH3) group.
- Key Differences: The nitrile group offers stability under acidic conditions and serves as a precursor for amines or tetrazoles.
5-(Benzyloxy)nicotinaldehyde
- Structure : Substitutes the benzo[d][1,3]dioxol-5-yl group with a benzyloxy (-OCH2C6H5) moiety.
- Key Differences : The benzyloxy group is less electron-donating than the methylenedioxy ring, altering electronic effects on the pyridine core. This impacts reactivity in cross-coupling reactions .
Physicochemical Properties
*Estimated based on molecular formula C12H9NO3.
Commercial Availability and Suppliers
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